1-(b-D-arabinofuranosyl)-N4-methylcytosine
Overview
Description
1-(b-D-arabinofuranosyl)-N4-methylcytosine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to cytarabine, a well-known chemotherapeutic agent used in the treatment of various types of leukemia . The unique structure of this compound allows it to interact with cellular mechanisms in a way that can inhibit DNA synthesis, making it a valuable tool in cancer research and treatment .
Preparation Methods
The synthesis of 1-(b-D-arabinofuranosyl)-N4-methylcytosine typically involves the use of chemical and biochemical methods. One common synthetic route includes the enzymatic transarabinosylation of purine bases using 1-(b-D-arabinofuranosyl)uracil as a donor of the arabinofuranose residue . This process involves the phosphorolysis of the glycosyl donor in the presence of inorganic phosphate, followed by the condensation of the resulting intermediate with purine bases . Industrial production methods often employ similar enzymatic processes, utilizing whole cells of E. coli as biocatalysts to achieve high yields and scalability .
Chemical Reactions Analysis
1-(b-D-arabinofuranosyl)-N4-methylcytosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include inorganic phosphates, uridine phosphorylase, and purine nucleoside phosphorylase . The major products formed from these reactions are typically other nucleoside analogs, which can be further modified for specific applications .
Scientific Research Applications
1-(b-D-arabinofuranosyl)-N4-methylcytosine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other nucleoside analogs . In biology, it serves as a tool for studying DNA synthesis and repair mechanisms . In medicine, this compound is particularly valuable in cancer research, where it is used to develop new chemotherapeutic agents and study their effects on cancer cells . Additionally, its unique properties make it useful in the development of antiviral drugs and other therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(b-D-arabinofuranosyl)-N4-methylcytosine involves its incorporation into DNA, where it inhibits DNA polymerase and disrupts DNA synthesis . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death . The compound targets rapidly dividing cells, such as cancer cells, making it an effective chemotherapeutic agent . The molecular pathways involved in its action include the activation of DNA damage response pathways and the induction of apoptosis .
Comparison with Similar Compounds
1-(b-D-arabinofuranosyl)-N4-methylcytosine is similar to other nucleoside analogs, such as cytarabine and vidarabine . it has unique properties that set it apart from these compounds. For example, it has a higher stability and a longer half-life in the bloodstream, making it more effective in certain therapeutic applications . Other similar compounds include 1-beta-D-arabinofuranosyluracil and 9-beta-D-arabinofuranosyladenine, both of which have their own unique properties and applications .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCNWAXLJWBRJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319304 | |
Record name | N4-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10578-79-7, 13491-42-4 | |
Record name | NSC518744 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC343653 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N4-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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